molecular formula C20H19N3O4S3 B2900434 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide CAS No. 922916-55-0

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B2900434
CAS No.: 922916-55-0
M. Wt: 461.57
InChI Key: CXKPAAPIEJRAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a sulfonamide-containing heterocyclic compound featuring a fused thiazolo-benzothiazole core. Its structural complexity arises from the 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl group, which distinguishes it from simpler thiazole or benzothiazole derivatives.

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-12-21-15-9-10-16-19(18(15)28-12)29-20(22-16)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKPAAPIEJRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions, followed by the attachment of the butanamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural analogs share key motifs such as sulfonamide/sulfonyl groups, heterocyclic rings, and amide linkages. A comparative analysis is presented below:

Compound Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents LogP (XLogP3) Reference
4-(4-Methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide Not explicitly provided Estimated >450 [1,3]thiazolo[4,5-g][1,3]benzothiazole 4-Methoxyphenylsulfonyl, butanamide Not reported Target
N-[4-(p-Tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide C24H23N3O4S2 481.6 Thiazole p-Tolyl, 4-methylphenylsulfonyl Not reported
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS 6606-89-9) C15H19N3O3S2 353.5 Thiazole 4-Methylphenylsulfonyl, methylamino 2.0
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS 756867-67-1) C14H13N3OS3 335.5 Benzothiazole + thiazole Benzothiazol-2-ylsulfanyl Not reported
4-((4-Methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 922962-20-7) C22H25N3O8S 491.5 1,3,4-Oxadiazole 4-Methoxyphenylsulfonyl, 3,4,5-trimethoxyphenyl Not reported

Key Observations:

  • The oxadiazole analog () introduces a different heterocyclic scaffold with distinct electronic properties.
  • Substituent Effects: The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., 4-methylphenyl in ). The trimethoxyphenyl group in could improve membrane permeability due to increased lipophilicity.
  • Molecular Weight and LogP : The target’s higher molecular weight (estimated >450 g/mol) suggests lower solubility than smaller analogs like (353.5 g/mol) or (335.5 g/mol). The LogP of (2.0) indicates moderate lipophilicity, while the target’s LogP remains uncharacterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-g]benzothiazole core, followed by sulfonylation and subsequent coupling with the butanamide moiety. Key intermediates (e.g., 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine) are prepared via cyclization of substituted thioureas or thioamides. The sulfonyl group is introduced using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization requires controlled temperatures (40–60°C) and polar aprotic solvents (e.g., DMF or DMSO). Purification via column chromatography and recrystallization ensures >95% purity. Progress is monitored using TLC and NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3), sulfonyl (δ 7.5–8.2 ppm for aromatic protons), and thiazolo-benzothiazole protons (distinct splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 503.12).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Elemental Analysis : Matches calculated C, H, N, S content with experimental values .

Q. What are the key functional groups influencing the compound's bioactivity?

  • Methodology : The sulfonyl group enhances binding to hydrophobic pockets in target proteins, while the methoxyphenyl moiety improves metabolic stability. The thiazolo[4,5-g]benzothiazole core contributes to π-π stacking with aromatic residues in enzyme active sites. Comparative studies with analogs (e.g., fluorophenyl or isopropyl substitutions) reveal reduced activity when the sulfonyl group is replaced, highlighting its critical role .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Methodology :

  • Core Modifications : Synthesize analogs with substitutions on the methoxyphenyl (e.g., Cl, NO2_2) or thiazolo-benzothiazole (e.g., methyl to ethyl) to assess steric/electronic effects.
  • Bioassays : Test inhibitory potency against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC50_{50} values from dose-response curves (0.1–100 µM) identify optimal substitutions.
  • Computational Modeling : Dock analogs into protein structures (e.g., PDB: 3ERT) to predict binding affinities. MD simulations (100 ns) validate stability of ligand-receptor complexes .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution in rodent models. Poor in vivo activity may stem from rapid hepatic metabolism (CYP3A4/5-mediated).
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Introduce deuterium or fluorine atoms to block metabolic hotspots.
  • Formulation Optimization : Nanoemulsions or liposomes improve solubility (logP = 3.5–4.0) and reduce clearance .

Q. What strategies enhance aqueous solubility without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to create salts with higher solubility.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonamide nitrogen, balancing hydrophilicity and activity. Solubility is quantified via shake-flask method (pH 7.4 buffer) .

Q. How to investigate off-target interactions and selectivity?

  • Methodology :

  • Kinome-wide Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) at 1 µM to identify off-target hits (<30% inhibition is acceptable).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring protein melting shifts.
  • CRISPR-Cas9 Knockout Models : Validate phenotype rescue in target-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.